![molecular formula C24H19N3O4S B1222530 N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]-4-methylbenzamide](/img/structure/B1222530.png)
N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]-4-methylbenzamide
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Overview
Description
N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]-4-methylbenzamide is a C-nitro compound.
Scientific Research Applications
Antimicrobial Activity
N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]-4-methylbenzamide and its derivatives exhibit potential as antimicrobial agents. A study by Desai, Rajpara, and Joshi (2013) demonstrated the synthesis of related thiazole derivatives, showing significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains (Desai, Rajpara, & Joshi, 2013).
Anticandidal and Anticancer Properties
Another research by Altıntop et al. (2014) synthesized and evaluated thiazolyl hydrazone derivatives for their anticandidal activity and anticancer potential. Certain compounds displayed significant inhibitory effects against Candida utilis and showed promising anticancer properties against MCF-7 cancer cells (Altıntop et al., 2014).
Antidiabetic Screening
In the context of antidiabetic research, Lalpara et al. (2021) synthesized N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which were evaluated for antidiabetic activity using the α-amylase inhibition assay. This study illustrates the potential of similar compounds in diabetes management (Lalpara et al., 2021).
Corrosion Inhibition Studies
A study by Mishra et al. (2018) explored the corrosion inhibition properties of N-Phenyl-benzamide derivatives, including N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]-4-methylbenzamide. This research indicated that these compounds are effective in preventing corrosion in certain metals, showing their potential application in material science and engineering (Mishra et al., 2018).
Enzyme Activity Modulation
Tomi, Al-qaisi, and Al-Qaisi (2010) synthesized bis-1,3,4-oxadiazole containing glycine moiety and examined its effects on the activities of various transferase enzymes such as GOT, GPT, and γ-GT. Their findings suggest that derivatives of N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]-4-methylbenzamide could play a role in enzyme regulation, which is crucial in various biochemical processes (Tomi, Al-qaisi, & Al-Qaisi, 2010).
properties
Product Name |
N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]-4-methylbenzamide |
---|---|
Molecular Formula |
C24H19N3O4S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C24H19N3O4S/c1-15-3-5-18(6-4-15)23(28)26-24-25-21(16-7-11-19(12-8-16)27(29)30)22(32-24)17-9-13-20(31-2)14-10-17/h3-14H,1-2H3,(H,25,26,28) |
InChI Key |
DTPSWEPQHXSUHM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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